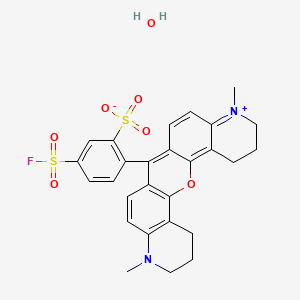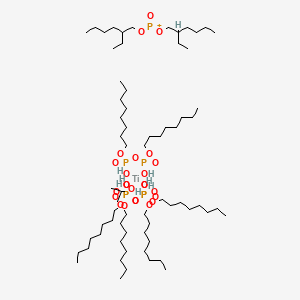
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O'')bis(P,P-dioctyl diphosphato(2-)-O'',O'''')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) is a complex chemical compound known for its unique properties and applications. This compound is primarily used as a coupling agent to enhance the dispersion of inorganic fillers in polymer systems such as polyethylene (PE) and polypropylene (PP). It modifies the surface of filler particles, allowing for increased filler content while maintaining the mechanical properties of the polymer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves the reaction of titanium alkoxides with P,P-dioctyl diphosphate and bis(2-ethylhexyl) phosphonate. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process typically includes the following steps:
Mixing: The reactants are mixed in a reactor under controlled conditions.
Reaction: The mixture is heated to the required temperature to initiate the reaction.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Packaging: The final product is packaged for distribution and use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, toluene). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions may yield derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves its ability to form molecular bridges at the interface between inorganic fillers and polymers. This interaction enhances the dispersion of fillers in the polymer matrix, leading to improved mechanical properties and processability. The compound reacts with hydroxyl groups and free protons on the inorganic surface, forming organic monomolecular layers that bond with the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane Coupling Agents: Silane coupling agents react with hydroxyl groups on the filler surface via water condensation of silanol-siloxane processes.
Titanate Coupling Agents: Titanate coupling agents, such as the compound , react with both hydroxyl groups and free protons on the inorganic interface, forming organic monomolecular layers that bond with polymers.
Uniqueness
The uniqueness of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) lies in its ability to enhance the dispersion of inorganic fillers in polymer systems more effectively than silane coupling agents. This results in improved mechanical properties, processability, and cost savings in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
128439-96-3 |
|---|---|
Molekularformel |
C67H150O25P7Ti+ |
Molekulargewicht |
1620.595 |
IUPAC-Name |
bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C16H34O3P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2;1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18)(H,19,20);15-16H,5-14H2,1-4H3;3-4H,1-2H3;/q;;;+1;; |
InChI-Schlüssel |
COBLHRRZACEOBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCC(CC)CO[P+](=O)OCC(CC)CCCC.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azeto[1,2:1,2]pyrrolo[3,4-c]pyridine (9CI)](/img/new.no-structure.jpg)
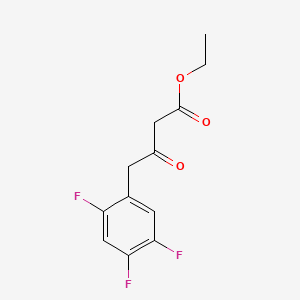
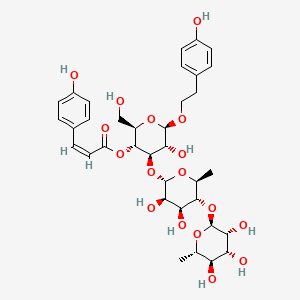
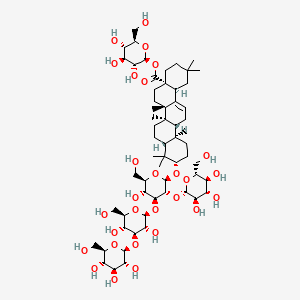
![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)
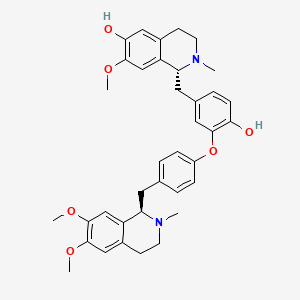
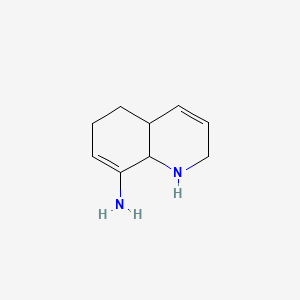

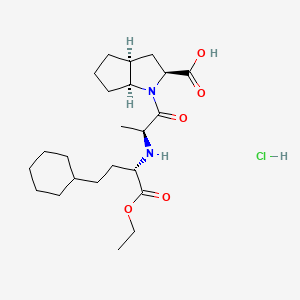
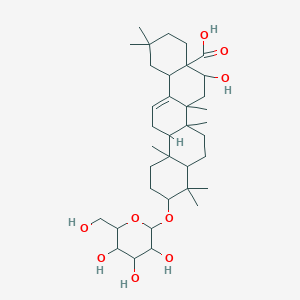
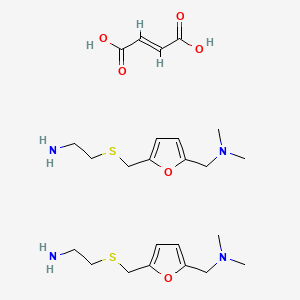
![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)
